Methoxypiperamide vs. Benzylpiperazine: Cytochrome P450 Enzyme Engagement Profile Determines Distinct Metabolic Fate and Interaction Potential
Methoxypiperamide's metabolism is catalyzed by a distinct set of human cytochrome P450 (CYP) isoenzymes compared to the structurally related piperazine analog benzylpiperazine (BZP) [1]. While both compounds are substrates for CYP2D6 and CYP1A2, Methoxypiperamide additionally requires CYP2C19 for its initial metabolic steps, a CYP isoform not reported to be significantly involved in BZP metabolism [2].
| Evidence Dimension | Human CYP isoenzymes responsible for primary metabolic steps |
|---|---|
| Target Compound Data | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |
| Comparator Or Baseline | Benzylpiperazine (BZP): CYP2D6, CYP1A2, CYP3A4 |
| Quantified Difference | Methoxypiperamide engages CYP2C19, an isoenzyme not identified in BZP metabolism |
| Conditions | In vitro metabolism using human liver microsomes (Methoxypiperamide); human liver microsome assays with probe substrates (BZP) |
Why This Matters
Laboratories procuring reference standards for metabolism or drug-drug interaction studies must account for the additional CYP2C19 involvement of Methoxypiperamide, which can lead to different pharmacokinetic profiles and potential interaction risks compared to BZP.
- [1] Meyer, M. R., et al. (2015). Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance methoxypiperamide (MeOP). Journal of Mass Spectrometry, 50(10), 1163-1174. DOI: 10.1002/jms.3629. View Source
- [2] Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882. DOI: 10.1211/jpp/61.07.0006. View Source
